molecular formula C7H11N3O B15054904 (S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol

(S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B15054904
M. Wt: 153.18 g/mol
InChI Key: NXIFLFFIQCQPGP-YFKPBYRVSA-N
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Description

(S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol is a chiral compound with a unique structure that includes a pyrrolidine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol typically involves the reaction of pyrrolidine derivatives with pyrazole precursors. One common method involves the use of a catalyst-free synthesis, which is environmentally friendly and yields high purity products . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring.

Scientific Research Applications

(S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol: The enantiomer of the compound, which may have different biological activities.

    3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol: The racemic mixture containing both enantiomers.

    3-(Pyrrolidin-3-yl)-1H-pyrazol-4-ol: A structural isomer with the hydroxyl group at a different position on the pyrazole ring.

Uniqueness

(S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-[(3S)-pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11)/t5-/m0/s1

InChI Key

NXIFLFFIQCQPGP-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC(=O)NN2

Canonical SMILES

C1CNCC1C2=CC(=O)NN2

Origin of Product

United States

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